molecular formula C14H15F3N4O2S B2603211 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1797224-00-0

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2603211
CAS No.: 1797224-00-0
M. Wt: 360.36
InChI Key: KLDGJUKYUUEENF-UHFFFAOYSA-N
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Description

“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” is a synthetic organic compound that features a pyrimidine ring substituted with a dimethylamino group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” typically involves multi-step organic reactions. One common route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Dimethylamino Group: This can be achieved via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the trifluoromethyl group and the sulfonamide moiety suggests it might have pharmacological activity.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism by which “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can interact with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(methyl)benzenesulfonamide
  • N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(chloromethyl)benzenesulfonamide
  • N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(fluoromethyl)benzenesulfonamide

Uniqueness

The unique combination of the trifluoromethyl group and the benzenesulfonamide moiety in “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” distinguishes it from similar compounds. The trifluoromethyl group is known for its electron-withdrawing properties and ability to enhance biological activity, while the sulfonamide group is a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c1-21(2)13-7-8-18-12(20-13)9-19-24(22,23)11-5-3-10(4-6-11)14(15,16)17/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDGJUKYUUEENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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